N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Overview
Description
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.17869263 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives, including compounds structurally related to N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, have been extensively studied for their anticancer properties. Matiadis et al. (2013) conducted a study focusing on the inhibition of cancer cell growth, with structural confirmation provided by X-ray diffraction analysis, highlighting the potential of these compounds as anticancer agents Matiadis et al., 2013.
Regioselectivity in Chemical Reactions
The chemical reactivity and regioselectivity of N-alkylated-4-oxoquinoline derivatives have been explored due to their pharmacological significance. Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, demonstrating its importance in medicinal chemistry for the development of antibacterial and antiviral drugs Batalha et al., 2019.
DNA-Intercalating Antitumor Agents
Research into DNA-intercalating agents has led to the synthesis of phenyl-substituted derivatives of quinoline carboxamides, aimed at developing potent antitumor compounds. Atwell et al. (1989) synthesized a series of these derivatives, evaluating their in vivo antitumor activity and DNA binding properties, which are critical for designing minimal DNA-intercalating agents with solid tumor activity Atwell et al., 1989.
Block Copolymer Synthesis
The versatility of poly(2-oxazoline)s and controlled radical polymerization techniques has been harnessed to create novel block copolymers. Krieg et al. (2012) reported a method combining cationic ring-opening polymerization (CROP) with reversible addition-fragmentation chain transfer (RAFT) polymerization, opening new avenues for material science applications Krieg et al., 2012.
Antimicrobial Additives for Jet Fuel
The exploration of aminomethylated derivatives of allylphenols, including those related to the chemical class of this compound, has shown potential as antimicrobial additives for jet fuel. Magerramov et al. (2008) found that these compounds effectively suppress the growth of microorganisms in TS-1 jet fuel, demonstrating their utility beyond pharmaceutical applications Magerramov et al., 2008.
Properties
IUPAC Name |
N,8-dimethyl-4-oxo-N-[2-(2-prop-2-enylphenoxy)ethyl]-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-4-8-17-10-5-6-12-20(17)28-14-13-25(3)23(27)19-15-24-21-16(2)9-7-11-18(21)22(19)26/h4-7,9-12,15H,1,8,13-14H2,2-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMLYAQYFWOIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N(C)CCOC3=CC=CC=C3CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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